Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Phenyl-Substituted Analog
The target compound (CAS 941913-55-9) possesses a computed XLogP3 of 3.3 and TPSA of 111 Ų, reflecting the combined contributions of the 2,4-dimethylphenyl group on the oxadiazole ring and the isopropylsulfonyl substituent on the benzamide [1]. The dimethyl substitution on the phenyl ring increases lipophilicity relative to the unsubstituted phenyl analog 4-(isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 941913-59-3; MW = 371.41, C18H17N3O4S), which is commercially available at 98% purity . The additional two methyl groups and increased carbon count (C20 vs. C18) shift the target compound into a more favorable lipophilicity window for central nervous system (CNS) drug discovery (optimal XLogP range: 2–4), while the maintained TPSA below 140 Ų supports passive blood-brain barrier permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 111 Ų; MW = 399.47 g/mol; C20H21N3O4S [1] |
| Comparator Or Baseline | 4-(Isopropylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 941913-59-3): MW = 371.41 g/mol; C18H17N3O4S |
| Quantified Difference | ΔMW = +28.06 g/mol; ΔC = +2; XLogP3 for comparator not reported, but predicted to be lower due to absence of dimethyl substitution on phenyl ring |
| Conditions | Computed physicochemical properties (XLogP3, TPSA) from standardized algorithms; comparator purity verified at 98% by vendor QC (NMR, HPLC, GC) [1] |
Why This Matters
For CNS-targeted screening campaigns, the 2,4-dimethylphenyl substitution provides a calculated lipophilicity advantage over the unsubstituted phenyl analog, potentially improving passive membrane permeability while retaining favorable drug-likeness parameters.
- [1] Kuujia.com. N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-4-(propane-2-sulfonyl)benzamide (CAS 941913-55-9) Product Page. Accessed 2026. View Source
